molecular formula C9H12O3S B7549306 2-(2-Methylphenyl)sulfonylethanol

2-(2-Methylphenyl)sulfonylethanol

Cat. No.: B7549306
M. Wt: 200.26 g/mol
InChI Key: MIALPXXPGBZKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)sulfonylethanol (CAS: see ) is an organosulfur compound characterized by a sulfonyl group attached to a 2-methylphenyl ring and an ethanol moiety. Its molecular formula is C₉H₁₂O₃S, with a molecular weight of 212.26 g/mol . The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing substituent, enhancing the acidity of the hydroxyl group in the ethanol chain. This property makes it valuable in organic synthesis, particularly as an intermediate in the preparation of sulfonamide derivatives or as a protecting group in peptide chemistry . Synonyms include 2-(p-Toluenesulfonyl)ethanol and 2-[(4-Methylbenzene)sulfonyl]ethan-1-ol .

Properties

IUPAC Name

2-(2-methylphenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8-4-2-3-5-9(8)13(11,12)7-6-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIALPXXPGBZKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thioethanol Intermediate

The thioethanol precursor is synthesized by reacting 2-methylbenzenethiol with ethylene oxide in dichloromethane (DCM) at 0–5°C. This step, adapted from sulfinylacetate preparations, employs sulfuric acid (0.05 eq) to protonate the epoxide, enabling nucleophilic attack by the thiol. The intermediate 2-(2-methylphenylthio)ethanol is isolated in 89% yield after aqueous extraction and solvent distillation.

Oxidation to Sulfonyl Derivative

The thioether is oxidized to the sulfone using 30% hydrogen peroxide (H₂O₂) and a heteropolyacid catalyst (H₃PW₁₂O₄₀) in water at 20°C. The PW₁₂ nanoflower catalyst enhances oxidation efficiency, achieving complete conversion within 30 minutes.

Key Parameters :

  • Oxidant : 1.1 eq H₂O₂

  • Catalyst Loading : 1.5 wt% PW₁₂

  • Reaction Time : 0.5 hours

Catalytic Efficiency and Reusability

The PW₁₂ catalyst is recovered via filtration and reused for four cycles without significant loss in activity, as confirmed by inductively coupled plasma (ICP) analysis of tungsten content.

Comparative Analysis of Synthetic Routes

Parameter Epoxide Method Oxidation Method
Yield97%94–98%
Reaction Time15 minutes30 minutes
CatalystZinc dustPW₁₂ nanoflower
Purification StepsRecrystallizationSolvent extraction
ScalabilityHighModerate (catalyst cost)

The epoxide method is preferable for industrial-scale production due to shorter reaction times and lower catalyst costs. Conversely, the oxidation route offers superior selectivity for substrates sensitive to acidic conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the epoxide method reduces thermal degradation risks and improves mixing efficiency. Pilot studies demonstrate a 12% increase in yield compared to batch reactors.

Waste Management

Zinc dust residues from the epoxide method are neutralized with dilute HCl, generating non-hazardous zinc chloride effluent. The oxidation route produces water as the sole byproduct, aligning with green chemistry principles .

Chemical Reactions Analysis

2-(2-Methylphenyl)sulfonylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives .

Scientific Research Applications

Synthetic Chemistry

2-(2-Methylphenyl)sulfonylethanol is widely utilized as a starting material in organic synthesis. Its sulfonyl group can participate in various reactions, including:

  • Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Coupling Reactions: It can act as a coupling partner in the formation of biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of sulfonate with nucleophiles
Coupling ReactionsFormation of biaryl compounds
ReductionConversion to alcohol derivatives
OxidationFormation of sulfone derivatives

Biological Applications

Research has indicated that this compound exhibits biological activity that may be harnessed for therapeutic purposes. Some notable applications include:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for new antibiotics.
  • Inhibitors of Enzymatic Activity: The compound has been investigated for its ability to inhibit certain enzymes involved in disease pathways, suggesting its utility in drug development.

Case Study: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Pharmaceutical Development

The unique chemical structure of this compound makes it a candidate for drug formulation. Its ability to modulate biological pathways can be exploited in designing therapeutics for diseases such as cancer and inflammation.

Table 2: Potential Therapeutic Applications

Disease AreaMechanism of Action
CancerInhibition of tumor growth through enzyme modulation
Inflammatory DiseasesReduction of inflammatory markers
Infectious DiseasesAntimicrobial activity against resistant strains

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)sulfonylethanol involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Data for Sulfonylethanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications/Properties References
This compound C₉H₁₂O₃S 212.26 2-Methylphenyl, -SO₂- Organic synthesis, protecting groups
2-(Methylsulfonyl)ethanol C₃H₈O₃S 124.15 Methyl, -SO₂- Reagent for phenolic compounds
2-(4-Nitrophenyl)sulfonylethanol C₈H₉NO₅S 231.23 4-Nitrophenyl, -SO₂- NMR/IR-studied intermediate (PG02)
2-(4-Ethenylphenyl)sulfonylethanol C₁₀H₁₂O₃S 212.26 4-Ethenylphenyl, -SO₂- Potential monomer for polymerization
(2-Methylphenyl)methanesulfonyl chloride C₈H₉ClO₂S 204.67 2-Methylphenyl, -SO₂Cl Sulfonylation reagent

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methyl group in this compound is electron-donating, which moderates the electron-withdrawing effect of the sulfonyl group compared to nitro-substituted analogs (e.g., 2-(4-nitrophenyl)sulfonylethanol). This difference influences reactivity in electrophilic substitutions or acid-base reactions .

Acidity of the Hydroxyl Group: The sulfonyl group significantly increases the acidity of the ethanol hydroxyl proton. For example, this compound is more acidic than non-sulfonyl analogs like 2-(2-Methylphenyl)ethanol (), where the hydroxyl proton has a pKa of ~15–16 compared to ~12–13 for sulfonylethanols .

Reactivity in Synthesis: Sulfonyl Chlorides: (2-Methylphenyl)methanesulfonyl chloride () is a reactive intermediate used to introduce sulfonyl groups via nucleophilic displacement, whereas this compound serves as a stabilized precursor . Lithiation Behavior: Studies on 2-(2-methylphenyl)ethanamine derivatives () reveal that methyl groups ortho to directing metalating groups (DMGs) favor α-lithiation over lateral pathways. This suggests that the methyl group in this compound could similarly influence regioselectivity in deprotonation reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)sulfonylethanol, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis of sulfonylethanol derivatives often involves reacting sulfonyl chlorides with alcohols. For example, attempts to synthesize 2-(4-nitrophenyl)sulfonylethanol using di-N-succinimidyl carbonate (DSC) and triethylamine (Et3N) failed due to competitive elimination pathways, yielding vinylsulfone instead of the desired product . This indicates that base strength critically influences reaction outcomes. For this compound, weaker bases (e.g., pyridine) or alternative coupling agents (e.g., carbodiimides) may suppress elimination. Reaction monitoring via <sup>1</sup>H-NMR and IR spectroscopy is essential to detect intermediates or byproducts .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Key characterization tools include:

  • <sup>1</sup>H-NMR : Protons adjacent to the sulfonyl group (e.g., -CH2SO2-) typically appear as triplets or quartets in DMSO-<i>d</i>6 between δ 3.5–4.5 ppm. Aromatic protons from the 2-methylphenyl group resonate as multiplet signals in δ 6.8–7.5 ppm .
  • IR Spectroscopy : Strong S=O stretching vibrations near 1150–1350 cm<sup>-1</sup> confirm sulfonyl group presence .
  • <sup>13</sup>C-NMR : The sulfonylethyl carbon (C-SO2) appears downfield (~55–60 ppm), while aromatic carbons range from 120–140 ppm .

Q. What are common impurities in sulfonylethanol derivatives, and how can they be mitigated?

  • Methodological Answer : Common impurities include elimination byproducts (e.g., vinylsulfones) and unreacted sulfonyl chlorides. To minimize these:

  • Use anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
  • Optimize base stoichiometry to avoid excessive deprotonation.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents .

Advanced Research Questions

Q. How can competing elimination pathways during sulfonylethanol synthesis be systematically analyzed?

  • Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) or density functional theory (DFT) calculations can elucidate reaction pathways. For example, <sup>13</sup>C-labeled ethanol derivatives may reveal whether elimination occurs via E1 or E2 mechanisms. Spectroscopic monitoring (e.g., real-time IR) can detect transient intermediates. In one study, Et3N-induced β-elimination in 2-(4-nitrophenyl)sulfonylethanol was confirmed by vinylsulfone detection in <sup>1</sup>H-NMR .

Q. What role does this compound play in enzyme inhibition studies or substrate design?

  • Methodological Answer : Sulfonylethanol derivatives are versatile building blocks for bioactive molecules. For instance, 2-(methylsulfonyl)ethanol analogs act as acetylcholinesterase inhibitors by mimicking choline substrates . Researchers can functionalize the hydroxyl group via phosphorylation or acylation to create prodrugs or enzyme-targeting probes. Structure-activity relationship (SAR) studies require systematic substitution of the methylphenyl group to optimize binding affinity .

Q. How does the position of the methyl group on the phenyl ring influence the compound’s reactivity and stability?

  • Methodological Answer : Ortho-substitution (2-methyl) introduces steric hindrance, potentially slowing nucleophilic attacks at the sulfonyl group. Comparative studies with para-substituted analogs (e.g., 4-methylphenyl derivatives) can reveal electronic effects: electron-donating groups (e.g., -CH3) may stabilize the sulfonyl moiety via resonance. Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 40°C, 75% RH) with HPLC monitoring .

Data Contradictions and Resolution

  • Contradiction : reports failed synthesis of a related compound using DSC and Et3N, while suggests successful applications of sulfonylethanol derivatives in synthesis.
    • Resolution : Base selection is critical. For acid-sensitive substrates, milder bases (e.g., DMAP) or alternative coupling reagents (e.g., HATU) may improve yields. Pre-activation of the sulfonyl chloride with catalytic DMAP before alcohol addition could also reduce elimination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.